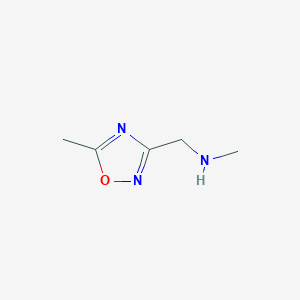
5-Chlor-2-iodpyrimidin
Übersicht
Beschreibung
5-Chloro-2-iodopyrimidine is a useful research compound. Its molecular formula is C4H2ClIN2 and its molecular weight is 240.43 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-iodopyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-iodopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 5-Chlor-2-iodpyrimidin mit Schwerpunkt auf einzigartigen Anwendungen:
Synthese von Epibatidin-Derivaten
This compound wird als Reagenz bei der mehrstufigen Synthese von (±)-Epibatidin verwendet, einem potenten Agonisten des nikotinischen Acetylcholinrezeptors .
Suzuki-Kupplungsreaktionen
Diese Verbindung dient als Vorläufer bei Suzuki-Kupplungsreaktionen, die in der organischen Chemie weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen .
Trifluormethylierung organischer Moleküle
Es wurde für die effiziente Trifluormethylierung organischer Moleküle verwendet, ein Prozess, der für die Entwicklung von Pharmazeutika und Agrochemikalien wichtig ist .
Halogeniertes Pyrimidinderivat
Als halogeniertes Derivat von Pyrimidin zeigt es eine einzigartige Reaktivität, wenn es mit Kupfer katalysiert wird, wodurch es in verschiedenen organischen Syntheseprozessen effizient ist .
Frühzeitige Entdeckungsforschung
Sigma-Aldrich nimmt this compound in seine Sammlung einzigartiger Chemikalien auf, die frühen Entdeckungsforschern zur Verfügung gestellt werden, was auf sein Potenzial für neuartige Anwendungen hindeutet .
Kundenspezifische Synthese und Beschaffung
Unternehmen wie ChemScene bieten diese Verbindung für die kundenspezifische Synthese und Beschaffung an, was auf ihre Rolle in der spezialisierten chemischen Produktion hindeutet .
Wirkmechanismus
Target of Action
5-Chloro-2-iodopyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules . It is a halogenated derivative of pyrimidine It is commonly used as a building block in the synthesis of biologically active molecules, such as kinase inhibitors, antiviral agents, and herbicides . These targets play crucial roles in various biological processes, including cell signaling, viral replication, and plant growth.
Mode of Action
The mode of action of 5-Chloro-2-iodopyrimidine involves its incorporation into the desired chemical structure, enabling the formation of specific pharmacological properties . It can be catalyzed with copper, which is responsible for its unique reactivity .
Biochemical Pathways
Given its use in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it can be inferred that it may affect pathways related to kinase signaling, viral replication, and plant growth.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 5-Chloro-2-iodopyrimidine’s action depend on the specific biological molecules it is incorporated into. As a building block in the synthesis of kinase inhibitors, antiviral agents, and herbicides , it may contribute to the inhibition of kinase activity, prevention of viral replication, or inhibition of plant growth.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-iodopyrimidine can be influenced by various environmental factors. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility in water could influence its action and efficacy in aqueous environments.
Biochemische Analyse
Biochemical Properties
5-Chloro-2-iodopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to be involved in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways . The compound’s halogenated structure allows it to form strong interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
The effects of 5-Chloro-2-iodopyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinase enzymes can lead to alterations in phosphorylation states, affecting downstream signaling pathways . Additionally, 5-Chloro-2-iodopyrimidine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 5-Chloro-2-iodopyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, its role in kinase inhibition involves binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to changes in gene expression and cellular behavior, highlighting the compound’s versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-iodopyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-iodopyrimidine is relatively stable under controlled conditions, but its reactivity can lead to gradual degradation over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-iodopyrimidine in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses, while exceeding this range results in detrimental outcomes .
Metabolic Pathways
5-Chloro-2-iodopyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its halogenated structure allows it to participate in redox reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with copper as a catalyst further enhances its reactivity, making it a versatile intermediate in metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-iodopyrimidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Chloro-2-iodopyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular regions can enhance its interactions with target biomolecules, thereby modulating cellular processes more effectively .
Eigenschaften
IUPAC Name |
5-chloro-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLBDLGVMLSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652315 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874676-81-0 | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


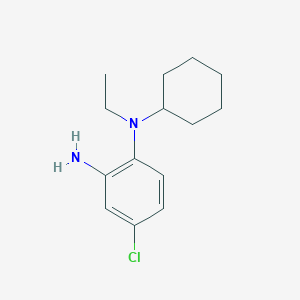
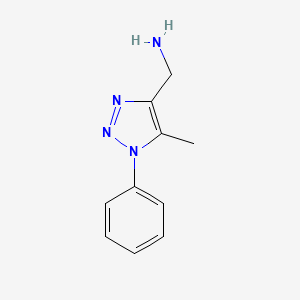
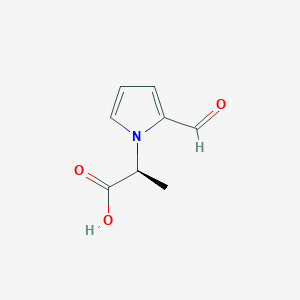
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

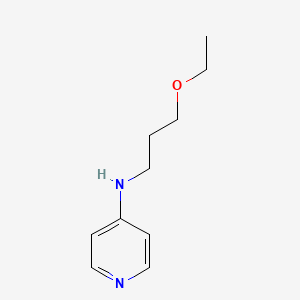
![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)
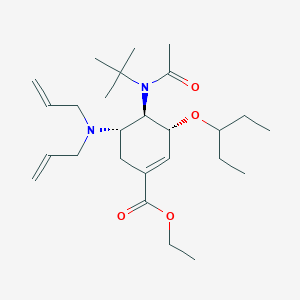
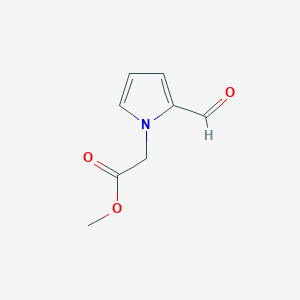
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)
